molecular formula C14H14O4 B3274150 Ethyl 4-ethyl-2-oxo-2H-chromene-3-carboxylate CAS No. 60211-76-9

Ethyl 4-ethyl-2-oxo-2H-chromene-3-carboxylate

Cat. No.: B3274150
CAS No.: 60211-76-9
M. Wt: 246.26 g/mol
InChI Key: UCMHFCBBWINQSX-UHFFFAOYSA-N
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Description

Significance of the Chromene Scaffold in Contemporary Chemical Research

The chromene, or benzopyran, scaffold is a heterocyclic structure composed of a benzene (B151609) ring fused to a pyran ring. researchgate.netresearchgate.net In contemporary chemical research, chromene and its derivatives are recognized as "privileged structures," a term that denotes their ability to bind to a wide range of biological targets. researchgate.netmdpi.com This versatility has made them a focal point in drug discovery and development. nih.govnih.gov

Compounds incorporating the chromene scaffold are abundant in nature, found in a variety of natural products such as alkaloids, flavonoids, and tocopherols. researchgate.netresearchgate.net Both natural and synthetic chromenes exhibit a broad spectrum of pharmacological activities. researchgate.netnih.gov Research has extensively documented their potential as anticancer, antimicrobial, antioxidant, anti-inflammatory, and antithrombotic agents. mdpi.comnih.govnih.govnih.gov The lipophilic nature of the chromene core is thought to enhance its ability to permeate biological membranes, contributing to its bioactivity. researchgate.net Furthermore, many chromene-based compounds are noted for their low toxicity, which enhances their appeal as potential therapeutic agents. researchgate.netnih.gov This combination of structural versatility, broad bioactivity, and favorable safety profiles solidifies the chromene scaffold's importance in the ongoing search for novel bioactive molecules. nih.gov

Overview of Substituted Chromene-3-carboxylate Derivatives in Organic Chemistry

Within the broader class of chromenes, derivatives of 2-oxo-2H-chromene (coumarin) featuring a carboxylate group at the 3-position are of particular synthetic importance. Ethyl 2-oxo-2H-chromene-3-carboxylate, the parent compound of the title molecule, serves as a crucial intermediate for the synthesis of more complex, biologically active molecules. acgpubs.org

The synthesis of these derivatives is most commonly achieved through the Knoevenagel condensation. acgpubs.orgsemanticscholar.org This reaction typically involves the condensation of a substituted salicylaldehyde (B1680747) with an active methylene (B1212753) compound like diethyl malonate, often in the presence of a basic catalyst such as piperidine (B6355638). researchgate.netnih.gov The versatility of this method allows for the creation of a diverse library of substituted coumarins by varying the substituents on the starting salicylaldehyde.

The ester functional group at the 3-position is a key handle for further chemical modification. It can be readily hydrolyzed to the corresponding carboxylic acid (2-oxo-2H-chromene-3-carboxylic acid). nih.gov This acid can then be coupled with various amines or alcohols to form a wide array of amide and ester derivatives. mdpi.com For instance, the reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine (B178648) hydrate (B1144303) has been studied to produce 2-oxo-2H-chromene-3-carbohydrazides, which are themselves valuable synthetic intermediates. nih.gov The structural properties of several ethyl 2-oxo-2H-chromene-3-carboxylate derivatives have been investigated using techniques such as single-crystal X-ray diffraction to understand their molecular conformations. researchgate.net

Reaction NameStarting MaterialsKey Reagents/CatalystsProduct Type
Knoevenagel CondensationSalicylaldehyde, Diethyl malonatePiperidine, Acetic AcidEthyl 2-oxo-2H-chromene-3-carboxylate
Pechmann CondensationPhenol (B47542), β-keto esterAcid catalyst (e.g., H₂SO₄)4-Substituted coumarins
Perkin ReactionSalicylaldehyde, Acetic anhydride (B1165640)Sodium acetateCoumarin-3-carboxylic acid (after hydrolysis)
Amide FormationEthyl 2-oxo-2H-chromene-3-carboxylate, AmineHeat/RefluxN-Substituted 2-oxo-2H-chromene-3-carboxamide

Historical Context of 2H-Chromen-2-one (Coumarin) and its Carboxylate Derivatives

The history of the parent compound, 2H-chromen-2-one, known commonly as coumarin (B35378), is central to understanding its derivatives. wikipedia.org Coumarin is an aromatic organic compound first isolated in 1820 by A. Vogel from the tonka bean (Dipteryx odorata). wikipedia.orgresearchgate.net Initially mistaken for benzoic acid, its unique identity was later confirmed, and it was named 'coumarine' by the French pharmacist N. J. B. G. Guibourt. wikipedia.org

For several decades, the primary source of coumarin was extraction from natural sources. This changed in 1868 when English chemist William Henry Perkin developed the first successful laboratory synthesis of the compound. wikipedia.org This breakthrough, now known as the Perkin reaction, paved the way for the large-scale production of coumarin and its derivatives. semanticscholar.org Subsequently, other classical methods for coumarin synthesis were developed, including the Pechmann, Knoevenagel, and Wittig reactions, which remain fundamental in organic chemistry. researchgate.net

Historically, coumarin itself was valued for its sweet smell, reminiscent of vanilla, and was widely used in perfumes and fragrances. wikipedia.orgresearchgate.net The discovery of the biological activities of its derivatives marked a significant turning point. The identification of dicoumarol, a 4-hydroxycoumarin derivative, as a potent anticoagulant led to the development of the widely used pharmaceutical warfarin. wikipedia.org This discovery spurred extensive research into the pharmacological potential of the coumarin scaffold, establishing coumarin carboxylates as key precursors in the synthesis of new therapeutic agents. acgpubs.org

YearEventSignificance
1820A. Vogel isolates coumarin from tonka beans. wikipedia.orgresearchgate.netFirst isolation of the parent compound.
1868William Henry Perkin achieves the first chemical synthesis of coumarin. wikipedia.orgEnabled large-scale production and study of derivatives.
Late 19th CenturyDevelopment of classical synthesis routes like the Pechmann condensation. semanticscholar.orgExpanded the accessibility and variety of coumarin derivatives.
Early 20th CenturyDiscovery of the anticoagulant properties of dicoumarol.Shifted focus towards the medicinal applications of coumarins.

Research Landscape and Knowledge Gaps Pertaining to Ethyl 4-ethyl-2-oxo-2H-chromene-3-carboxylate

A review of the current academic literature reveals an extensive body of research on coumarin and its derivatives, particularly those with substitutions on the benzene ring or modifications at the 3-position carboxylate. acgpubs.orgmdpi.comresearchgate.net However, specific research focusing solely on this compound is notably scarce. While related compounds such as 4-ethyl-2-oxo-2H-chromene-3-carboxylic acid and its corresponding carboxamide are mentioned in chemical databases, dedicated studies on the synthesis, characterization, and potential applications of the title ethyl ester are not prominent. chemsynthesis.com

This scarcity represents a significant knowledge gap in the field. Based on established synthetic protocols, the synthesis of this compound would likely proceed via a Knoevenagel condensation between 2-hydroxypropiophenone and diethyl malonate. The presence of the ethyl group at the 4-position of the pyrone ring distinguishes it from more commonly studied analogues. The electronic and steric effects of this alkyl group could influence the compound's chemical reactivity and biological activity in ways that have not yet been explored.

The primary knowledge gap, therefore, is the absence of empirical data for this specific molecule. There is a lack of published studies investigating its:

Detailed physicochemical properties.

Potential pharmacological activities (e.g., antimicrobial, anticancer, antioxidant).

Utility as a synthetic intermediate for more complex molecules.

Comparative performance against other 4-substituted coumarin derivatives.

Future research could productively address these gaps by synthesizing this compound, thoroughly characterizing its structure and properties, and screening it for various biological activities. Such studies would contribute to a more complete understanding of the structure-activity relationships within the coumarin-3-carboxylate family and could potentially uncover a novel compound with valuable properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-ethyl-2-oxochromene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O4/c1-3-9-10-7-5-6-8-11(10)18-14(16)12(9)13(15)17-4-2/h5-8H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCMHFCBBWINQSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=O)OC2=CC=CC=C21)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Ethyl 4 Ethyl 2 Oxo 2h Chromene 3 Carboxylate and Analogous Chromene 3 Carboxylates

Classical and Contemporary Synthesis Routes for Chromene-3-carboxylates

Traditional methods for synthesizing the coumarin (B35378) nucleus, such as the Knoevenagel, Pechmann, and Perkin reactions, remain fundamental in accessing chromene-3-carboxylates. These have been refined over time to improve yields and broaden their applicability.

The Knoevenagel condensation is a cornerstone for the synthesis of ethyl 2-oxo-2H-chromene-3-carboxylate and its derivatives. acgpubs.orgresearchgate.net This reaction involves the condensation of a salicylaldehyde (B1680747) derivative with a compound containing an active methylene (B1212753) group, such as diethyl malonate, in the presence of a basic catalyst. acgpubs.orgresearchgate.net To produce the specifically substituted Ethyl 4-ethyl-2-oxo-2H-chromene-3-carboxylate, the logical starting material would be 2-hydroxy-3-ethylbenzaldehyde.

Various catalysts have been employed to facilitate this reaction. A mixture of 3-ethoxysalicylaldehyde (B1293910) and diethyl malonate in ethanol (B145695) with a catalytic amount of piperidine (B6355638) has been used to synthesize the corresponding ethyl 8-ethoxy-2-oxo-2H-chromene-3-carboxylate. researchgate.net More recently, sustainable catalysts like L-proline have been shown to be effective. The condensation of salicylaldehyde with diethyl malonate using L-proline as a catalyst in ethanol at 80 °C can produce Ethyl 2-oxo-2H-chromene-3-carboxylate in yields as high as 94%. biomedres.us This method is noted for its mild conditions and the ease of product purification without requiring column chromatography. biomedres.us

Below is a table summarizing various conditions for the Knoevenagel condensation leading to analogous compounds.

ReactantsCatalystSolventConditionsProductYieldReference
Salicylaldehyde, Diethyl MalonateL-proline (10 mol%)Ethanol80 °C, 18 hEthyl 2-oxo-2H-chromene-3-carboxylate94% biomedres.us
o-Vanillin, Diethyl MalonatePiperidine Acetate / Li₂SO₄Ultrasonic bath50 °C, 15 minEthyl-8-methoxy-2-oxo-2H-chromene-3-carboxylate96% sapub.orgsapub.org
3-Ethoxysalicylaldehyde, Diethyl MalonatePiperidineEthanolReflux, 3 hEthyl 8-ethoxy-2-oxo-2H-chromene-3-carboxylateNot specified researchgate.net

The Pechmann condensation is a widely used method for synthesizing coumarins by reacting a phenol (B47542) with a β-ketoester under acidic conditions. wikipedia.orgorganic-chemistry.org This reaction is versatile due to the commercial availability of a wide range of substituted phenols and β-ketoesters. researchgate.net For the synthesis of a 4-substituted coumarin-3-carboxylate, a phenol would be reacted with an appropriate β-ketoester in the presence of an acid catalyst. Numerous catalysts have been reported, including mineral acids (H₂SO₄), Lewis acids (AlCl₃, ZnCl₂, SnCl₂·H₂O), and more environmentally benign options like iodine or alum. researchgate.netnih.gov To obtain the target compound, 4-ethylphenol (B45693) could serve as the starting material.

The Perkin reaction provides another route to the coumarin core. nih.gov This reaction involves the condensation of an aromatic aldehyde (like salicylaldehyde) with an acid anhydride (B1165640), in the presence of an alkali salt of the acid which acts as a base catalyst. longdom.orgwikipedia.org The original synthesis of coumarin by William Henry Perkin involved heating salicylaldehyde with acetic anhydride and sodium acetate. wikipedia.orgresearchgate.net This pathway generates an o-hydroxycinnamic acid derivative that spontaneously cyclizes to form the coumarin lactone ring. researchgate.net While classic, this method is generally more applicable to the synthesis of coumarins themselves rather than specifically pre-functionalized 3-carboxylates.

The Wittig reaction is a powerful tool for alkene synthesis, reacting an aldehyde or ketone with a phosphonium (B103445) ylide (a Wittig reagent). wikipedia.orgmasterorganicchemistry.com Its application in coumarin synthesis is a recognized, though less common, strategy compared to Knoevenagel or Pechmann condensations. nih.gov The general approach would involve an intramolecular Wittig reaction of a suitably designed precursor containing both a phosphonium ylide and an ester group attached to a phenolic ether. This would form the α,β-unsaturated ester system characteristic of coumarin-3-carboxylates. The driving force for the reaction is the formation of the highly stable triphenylphosphine (B44618) oxide. lumenlearning.com

Green Chemistry Approaches in Chromene-3-carboxylate Synthesis

In line with the principles of sustainable chemistry, significant efforts have been made to develop more environmentally friendly synthetic protocols for chromene derivatives. These methods often feature reduced reaction times, higher energy efficiency, and the use of less hazardous solvents.

Microwave-assisted organic synthesis has emerged as a highly effective technique for accelerating the synthesis of a wide array of heterocyclic compounds, including chromenes. nih.govias.ac.in This method offers prominent advantages such as dramatically reduced reaction times (from hours to minutes) and improved yields. ias.ac.inijsr.net

The synthesis of various 2H-chromene and 4H-chromene derivatives has been successfully achieved through one-pot, multi-component reactions under microwave irradiation. nih.govingentaconnect.com For instance, a one-pot, three-component reaction of an aldehyde, malononitrile, and a phenol derivative in the presence of a catalyst can be completed in 8-10 minutes at 120 °C under microwave conditions, compared to 4-7 hours under conventional reflux. nih.gov This high-speed synthesis approach is highly amenable to the creation of libraries of structurally diverse chromenes for further research. ias.ac.in

Comparison of Conventional vs. Microwave-Assisted Synthesis of Chromene Derivatives nih.gov
Reaction TypeConventional MethodMicrowave-Assisted Method
Synthesis of 2H-chromen-2-one derivativesReflux, 4-7 hours120 °C, 8-10 minutes
Synthesis of spiro[cycloalkane-1,1'-pyrano[3,2-f]chromene] derivativesReflux, 4-6 hours120 °C, 8-10 minutes

Ultrasound-assisted organic synthesis is another green methodology that utilizes the phenomenon of acoustic cavitation to enhance chemical reactivity. mdpi.com The formation and collapse of bubbles create localized high-pressure and high-temperature zones, which can accelerate mass transfer and shorten reaction times, often while using environmentally benign solvents like water. mdpi.comnih.gov

This technique has been effectively applied to the synthesis of 2-amino-4H-chromenes through three-component reactions of aldehydes, malononitrile, and activated C-H compounds. nih.govresearchgate.net For example, the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives has been achieved under solvent-free conditions using an orange extract as a green catalyst with ultrasound irradiation, demonstrating shorter reaction times and excellent yields compared to conventional refluxing. researchgate.net The use of simple, inexpensive catalysts like sodium carbonate in aqueous media under ultrasound further highlights the environmental benefits of this approach. nih.gov While direct examples for this compound are not prevalent, the principles are readily adaptable from the successful synthesis of analogous coumarins and chromenes. sapub.org

Catalyst-Based Strategies with Reduced Environmental Impact (e.g., Metal-Organic Frameworks, Ionic Liquids)

Modern synthetic chemistry increasingly emphasizes the development of environmentally benign catalytic systems that offer high efficiency, selectivity, and reusability. In the synthesis of chromene-3-carboxylates, Metal-Organic Frameworks (MOFs) and Ionic Liquids (ILs) have emerged as promising catalysts that align with the principles of green chemistry. researchgate.net

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. researchgate.netresearchgate.net Their high surface area, tunable porosity, and presence of active metal sites make them effective heterogeneous catalysts. researchgate.netnih.govtudelft.nl For instance, a chromium(III)-based MOF, MIL-101(Cr), has been utilized as a host for other catalytic species in the synthesis of chromene derivatives. researchgate.nettudelft.nl A hybrid catalyst composed of mordenite (B1173385) zeolite and MIL-101(Cr) was functionalized to create acid-base bifunctionality, which proved effective in chromene synthesis. researchgate.net The acidic sites within the zeolite framework and the basic amine groups introduced into the MOF via post-synthetic modification work in concert to facilitate the reaction. researchgate.net Similarly, other MOFs have been employed in related condensation reactions necessary for forming the chromene scaffold, demonstrating their potential for reactions requiring either acidic or basic sites. researchgate.net

Ionic Liquids (ILs) , which are salts with melting points below 100 °C, have been utilized as both catalysts and environmentally friendly reaction media for the synthesis of chromene derivatives. mdpi.com Their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of reactants contribute to their appeal. researchgate.net In the synthesis of polysubstituted 2-amino-4H-chromenes, ionic liquids such as 1-butyl-3-methylimidazolium bromide ([bmim+]Br-) have been used, offering operational simplicity and mild reaction conditions. researchgate.net The use of biocompatible choline (B1196258) carboxylate ionic liquids has also been explored, highlighting a move towards even safer and more sustainable solvent systems. mdpi.commurdoch.edu.au These methods often lead to high yields and straightforward product isolation, positioning ILs as a viable alternative to conventional volatile organic solvents. researchgate.netnih.govmdpi.com

Below is a table summarizing catalyst-based strategies for the synthesis of chromene derivatives.

Catalyst TypeSpecific Catalyst ExampleReactantsKey FeaturesReference
Metal-Organic Framework (MOF)H-MOR/MIL-101-EDAldehydes, Malononitrile, DimedoneAcid-base bifunctional composite; heterogeneous and reusable. researchgate.net
Ionic Liquid (IL)[bmim+]Br-Aromatic Aldehydes, Malononitrile, 2-(1-arylethylidene)malononitrileActs as both solvent and catalyst; mild conditions; environmentally benign. researchgate.net
Ionic Liquid (IL)Choline CarboxylatesGeneral reactants for chromene synthesisBiocompatible and less toxic than traditional imidazolium-based ILs. mdpi.commurdoch.edu.au

Solvent-Free and Aqueous Phase Synthetic Methods

In alignment with green chemistry principles, significant efforts have been directed toward minimizing or eliminating the use of hazardous organic solvents in chemical synthesis. For chromene-3-carboxylates and their analogs, both solvent-free and aqueous-phase methods have been successfully developed.

Aqueous Phase Synthesis: Water is an ideal solvent for green synthesis due to its non-toxicity, non-flammability, and abundance. The synthesis of 2-amino-4H-chromenes has been achieved in an aqueous medium using catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO). tandfonline.com This approach involves the condensation of substrates such as salicylaldehyde with vinyl ketones at room temperature. tandfonline.com Another effective heterogeneous catalyst for aqueous synthesis is hydrotalcite, a solid base that facilitates the three-component reaction of an aldehyde, malononitrile, and a C-H acid to form 2-amino-4H-chromenes. researchgate.net The use of water as a solvent not only reduces environmental impact but can also enhance reaction rates and selectivity due to hydrophobic effects.

Solvent-Free Synthesis: Performing reactions under solvent-free conditions offers benefits such as reduced waste, lower costs, and simplified work-up procedures. The Knoevenagel condensation, a key step in coumarin synthesis, has been effectively carried out without a solvent. researchgate.net For example, the reaction of salicylaldehyde and diethyl malonate can be conducted under solvent-free conditions to produce ethyl coumarin-3-carboxylate in high yields. researchgate.net Another solvent-free approach involves grinding a mixture of an aromatic aldehyde, malononitrile, and dimedone with a recyclable catalyst like magnesium oxide (MgO) to generate 2-amino-4H-chromenes. amazonaws.com These methods are highly atom-economical and represent a significant advancement in the sustainable synthesis of chromene derivatives. researchgate.netamazonaws.com

The following table details examples of solvent-free and aqueous phase synthetic methods.

MethodCatalystReactantsConditionsKey AdvantagesReference
Aqueous PhaseDABCO (20 mol%)Salicylaldehyde, Methylvinyl KetoneWater, Room TemperatureAvoids organic solvents; simple procedure. tandfonline.com
Aqueous PhaseHydrotalciteAldehyde, Malononitrile, C-H AcidWaterHeterogeneous, reusable catalyst; environmentally benign. researchgate.net
Solvent-FreeNone specifiedSalicylaldehyde, Diethyl MalonateHeatingWaste minimization; simple operation; high yield. researchgate.net
Solvent-FreeMgOAromatic Aldehyde, Malononitrile, DimedoneGrindingRecyclable catalyst; environmentally friendly. amazonaws.com

Multicomponent Reaction Strategies for Functionalized Chromene-3-carboxylates

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. jcsp.org.pkresearchgate.net These one-pot syntheses are particularly well-suited for constructing the functionalized chromene scaffold. researchgate.net

A common and effective MCR for synthesizing 2-amino-4H-chromene-3-carbonitriles involves the reaction of an aromatic aldehyde, malononitrile, and an enolizable C-H acid (such as dimedone, resorcinol, or 2-naphthol). researchgate.net This transformation is often catalyzed by a base, with 1,4-diazabicyclo[2.2.2]octane (DABCO) being a particularly efficient and widely used catalyst. jcsp.org.pkvjs.ac.vnresearchgate.netpastic.gov.pk The reaction typically proceeds through a sequence of Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the C-H acid to the resulting arylidene malononitrile, and subsequent intramolecular cyclization. jcsp.org.pkvjs.ac.vn

This strategy has been successfully applied to produce a diverse range of functionalized chromenes, including novel fluorinated 2-amino-4H-benzo[g]chromene-5,10-dione-3-carbonitriles from 2-hydroxy-1,4-naphthoquinone. vjs.ac.vn The advantages of these MCRs include good to excellent yields, the use of readily available catalysts, short reaction times, and simple work-up procedures. jcsp.org.pkpastic.gov.pk The development of MCRs for chromene synthesis is instrumental in medicinal chemistry for building libraries of structurally diverse compounds for biological screening. researchgate.netnih.gov

Key examples of multicomponent reactions for chromene synthesis are presented in the table below.

CatalystReactant 1Reactant 2Reactant 3Product TypeReference
DABCOAromatic AldehydeMalononitrileDimedone4H-Pyran derivatives jcsp.org.pk
DABCOFluorinated Aromatic AldehydeMalononitrile2-hydroxy-1,4-naphthoquinone2-amino-4H-benzo[g]chromene-5,10-dione-3-carbonitriles vjs.ac.vn
Various (e.g., Ionic Liquids, p-TSA, nano-MgO)Aromatic AldehydeMalononitrileEnolizable C-H acids (resorcinol, 2-naphthol, dimedone)Functionalized 2-amino-4H-chromenes researchgate.net
Piperidineα-cyanoacrylatesSubstituted Phenol-4H-chromene-3-carboxylates nih.gov

Derivatization Strategies of Ethyl 2-oxo-2H-chromene-3-carboxylate as a Synthetic Precursor

Ethyl 2-oxo-2H-chromene-3-carboxylate is a versatile and valuable precursor in organic synthesis, primarily due to the reactivity of its ester group and the coumarin ring system. mdpi.comacgpubs.org It serves as a key starting material for the synthesis of a wide array of heterocyclic compounds through various derivatization strategies. nih.govresearchgate.net

One of the most common derivatizations involves the reaction of the ester group. Treatment of ethyl 2-oxo-2H-chromene-3-carboxylate with amines leads to the formation of corresponding amides. For example, refluxing with 2-(4-methoxyphenyl)ethan-1-amine in ethanol yields N-(4-methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide. mdpi.com This straightforward amidation provides access to hybrid molecules with potential biological activities. mdpi.com

Another significant reaction is with hydrazine (B178648) hydrate (B1144303). nih.govresearchgate.netnih.gov While this reaction can sometimes lead to ring-opening products like salicylaldehyde azine and malonohydrazide, under controlled conditions, it yields the desired 2-oxo-2H-chromene-3-carbohydrazide. nih.govresearchgate.net This carbohydrazide (B1668358) is a crucial intermediate for synthesizing further derivatives. For instance, it can be condensed with various aldehydes to produce N'-arylidene-2-oxo-2H-chromene-3-carbohydrazides (hydrazones), which are themselves a class of compounds with significant chemical and pharmacological interest. nih.govresearchgate.net

The coumarin core itself can also be modified. For example, the enol form of related chromane (B1220400) systems can be trapped through O-acylation, as demonstrated by the synthesis of (R/S)-ethyl-2-acetoxy-4-phenyl-4H-chromene-3-carboxylate from its 2-oxo-chromane precursor using acetic anhydride. mdpi.compreprints.org The Knoevenagel condensation of 2-hydroxybenzaldehyde with diethyl malonate is the foundational method for synthesizing the parent ethyl 2-oxo-2H-chromene-3-carboxylate itself. acgpubs.org

The table below summarizes key derivatization reactions of ethyl 2-oxo-2H-chromene-3-carboxylate.

ReagentReaction TypeProductYieldReference
2-(4-Methoxyphenyl)ethan-1-amineAmidationN-(4-methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide94% mdpi.com
Hydrazine HydrateHydrazinolysis2-oxo-2H-chromene-3-carbohydrazideNot specified nih.govresearchgate.net
4-Methoxybenzaldehyde (with the carbohydrazide)Hydrazone FormationN'-(4-Methoxybenzylidene)-2-oxo-2H-chromene-3-carbohydrazide90% nih.gov
Thiophene-2-carbaldehyde (with the carbohydrazide)Hydrazone Formation2-Oxo-N'-(thiophen-2-ylmethylene)-2H-chromene-3-carbohydrazide80% nih.gov
2-Hydroxybenzaldehyde (with the carbohydrazide)Hydrazone FormationN'-(2-Hydroxybenzylidene)-2-oxo-2H-chromene-3-carbohydrazide88% nih.gov

Advanced Spectroscopic and Crystallographic Characterization of Chromene 3 Carboxylate Frameworks

Elucidation of Molecular Structure through Single Crystal X-ray Diffraction

The organization of molecules in a crystal is governed by a network of non-covalent intermolecular interactions. In the chromene-3-carboxylate framework, weak C-H···O hydrogen bonds are often the most critical interactions dictating the solid-state architecture. mdpi.com These interactions commonly form two-dimensional sheets of molecules, which are further stabilized by other forces. rsc.org

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. rsc.orgresearchgate.net By mapping properties onto this unique molecular surface, researchers can delineate the relative contributions of different types of atomic contacts. For coumarin (B35378) derivatives, Hirshfeld analysis typically reveals the following:

H···H Contacts: Often the most abundant interactions, reflecting the hydrogen-rich exterior of the molecules. nih.gov

O···H/H···O Contacts: These represent the crucial C-H···O hydrogen bonds and are significant contributors to the crystal packing, with the carbonyl oxygen atoms frequently acting as the primary hydrogen bond acceptors. researchgate.netnih.gov

While π-π stacking interactions between the aromatic rings of the coumarin systems can occur, they are not always a dominant feature in the crystal packing of these specific ester derivatives. mdpi.comrsc.org The presence and geometry of substituents on the coumarin ring significantly influence which intermolecular forces predominate. mdpi.com

The ethyl carboxylate group attached at the C-3 position of the chromene core possesses rotational freedom, leading to different possible conformations in the solid state. The orientation of the ester's carbonyl group relative to the C2=C3 double bond of the coumarin ring can be described as either s-cis or s-trans.

In the s-cis arrangement, the ester carbonyl and the lactone carbonyl (at C-2) are on the same side of the C3-C(ester) bond. In the s-trans arrangement, they are on opposite sides. X-ray diffraction studies on related ethyl 2-oxo-2H-chromene-3-carboxylate derivatives have shown that both conformations can be observed in the solid state. The specific conformation adopted is influenced by the subtle balance of intermolecular forces in the crystal packing. Theoretical studies have indicated that the s-cis conformation is often slightly more stable, though the energy difference between the two forms can be very small. This results in a variety of interplanar angles between the coumarin core and the attached carboxylate substituent across different derivatives. researchgate.net

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for confirming the molecular structure of organic compounds in solution. A combination of one-dimensional and two-dimensional experiments provides a complete picture of the proton and carbon framework of Ethyl 4-ethyl-2-oxo-2H-chromene-3-carboxylate.

¹H NMR: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For a compound like this compound, characteristic signals are expected in distinct regions of the spectrum. Based on data from the parent compound and related derivatives, the following assignments can be anticipated derpharmachemica.commdpi.com:

Aromatic Protons: Protons on the benzene (B151609) ring of the chromene core typically appear as a complex set of multiplets in the range of δ 7.3–7.7 ppm.

Ethyl Carboxylate Group: This group gives rise to a quartet for the methylene (B1212753) protons (-OCH₂-) around δ 4.4 ppm and a triplet for the methyl protons (-CH₃) around δ 1.4 ppm, with a typical coupling constant (³J) of ~7 Hz.

4-Ethyl Group: The ethyl group at the C-4 position would show a quartet for its methylene protons and a triplet for its methyl protons, likely at slightly different chemical shifts compared to the ester group due to the different electronic environment.

C-4 Proton (in parent compound): In the unsubstituted parent molecule, the proton at the C-4 position appears as a sharp singlet far downfield, around δ 8.5 ppm, due to its vinylic nature and deshielding from the adjacent carbonyl group. derpharmachemica.com The substitution with an ethyl group at this position would result in the disappearance of this signal.

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. For the chromene-3-carboxylate framework, key resonances are observed uomphysics.netderpharmachemica.com:

Carbonyl Carbons: The two carbonyl carbons of the ester and the lactone are the most deshielded, appearing in the δ 155–165 ppm region.

Aromatic and Vinylic Carbons: The carbons of the benzene ring and the C3/C4 double bond typically resonate between δ 116–156 ppm.

Ethyl Carboxylate Carbons: The methylene carbon (-OCH₂-) is found around δ 62 ppm, and the methyl carbon (-CH₃) appears upfield around δ 14 ppm.

4-Ethyl Group Carbons: The carbons of the ethyl group at the C-4 position would also appear in the upfield aliphatic region.

Table 1: Representative ¹H and ¹³C NMR Data for the Ethyl 2-oxo-2H-chromene-3-carboxylate Framework
Assignment ¹H Chemical Shift (δ ppm) ¹³C Chemical Shift (δ ppm)
Ester -OCH₂ CH₃~4.4 (quartet)~62
Ester -OCH₂CH₃ ~1.4 (triplet)~14
Aromatic C-H~7.3 - 7.7 (multiplets)~116 - 135
Aromatic Quaternary C-~117 - 156
C4-H (unsubstituted)~8.5 (singlet)~148
Lactone C=O (C2)-~156
Ester C=O-~163

Note: Data are generalized from related structures and serve as a predictive guide. derpharmachemica.commdpi.com Specific shifts for this compound may vary.

Two-dimensional NMR experiments are indispensable for unambiguously assigning complex structures and confirming connectivity. ajmrhs.comejmanager.comresearchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). youtube.com It would show a clear correlation between the methylene and methyl protons within the ester ethyl group, and a similar correlation within the 4-ethyl group. It also helps in tracing the connectivity of protons within the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. youtube.com This allows for the definitive assignment of protonated carbons, such as linking the ¹H signal at ~4.4 ppm to the ¹³C signal at ~62 ppm for the ester's methylene group.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons over longer ranges (typically two or three bonds). youtube.com HMBC is crucial for assigning quaternary (non-protonated) carbons. For instance, the methylene protons of the ester group (δ ~4.4 ppm) would show a correlation to the ester carbonyl carbon (δ ~163 ppm), confirming the ester functionality. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining the spatial orientation of different parts of the molecule, such as the relative positioning of the 4-ethyl group with respect to neighboring protons on the aromatic ring.

Vibrational Spectroscopy (Infrared) for Functional Group Identification and Confirmation

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of IR radiation at specific vibrational frequencies. For the this compound structure, the IR spectrum is dominated by strong absorptions from its two carbonyl groups. derpharmachemica.comnih.gov

The key characteristic absorption bands are:

Lactone C=O Stretch: A very strong and sharp absorption band is expected in the range of 1730–1770 cm⁻¹. This is characteristic of the α,β-unsaturated six-membered ring lactone of the coumarin core. derpharmachemica.com

Ester C=O Stretch: Another strong absorption, corresponding to the ester carbonyl group, is typically found at a slightly lower wavenumber, often in the 1680-1730 cm⁻¹ range. The exact position can be influenced by conjugation and conformation.

C=C Aromatic Stretch: Medium to strong absorptions in the 1610–1580 cm⁻¹ region are indicative of the carbon-carbon double bond stretching within the aromatic and pyrone rings. derpharmachemica.com

C-O Stretch: Strong bands corresponding to the C-O stretching of the ester and lactone functionalities are typically observed in the 1300–1100 cm⁻¹ region.

Table 2: Characteristic Infrared Absorption Bands for the Ethyl 2-oxo-2H-chromene-3-carboxylate Framework
Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity
Lactone C=O Stretch1730 - 1770Strong, Sharp
Ester C=O Stretch1680 - 1730Strong
Aromatic C=C Stretch1580 - 1610Medium-Strong
C-O Stretch1100 - 1300Strong

Note: Data are generalized from related structures. derpharmachemica.comnih.gov

Mass Spectrometry (MS and HRMS) for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an indispensable analytical technique for the structural elucidation of organic compounds, providing critical information about their molecular weight and elemental composition. When coupled with high-resolution mass spectrometry (HRMS), it allows for the precise determination of a molecule's elemental formula. For chromene-3-carboxylate frameworks, such as this compound, MS and HRMS are vital for confirming the identity and purity of the synthesized compound and for understanding its intrinsic chemical stability through fragmentation analysis.

While specific experimental mass spectrometric data for this compound is not extensively detailed in the reviewed literature, its molecular formula and fragmentation pathways can be predicted based on the well-established behavior of coumarin derivatives and ethyl esters. benthamopen.comlibretexts.org

Molecular Formula Determination

The chemical formula for this compound is C₁₄H₁₄O₄. High-resolution mass spectrometry would be used to confirm this elemental composition by providing a highly accurate mass-to-charge ratio (m/z) of the molecular ion ([M]⁺˙ or protonated molecule [M+H]⁺), which can be matched to the theoretical exact mass.

Molecular Formula : C₁₄H₁₄O₄

Theoretical Exact Mass ([M]) : 246.08921 u

An experimentally determined mass value from an HRMS instrument that falls within a narrow tolerance (typically <5 ppm) of this theoretical value would provide unambiguous confirmation of the compound's elemental composition.

Fragmentation Pathway Analysis

In electron ionization (EI) mass spectrometry, the molecular ion of a coumarin derivative is typically abundant, reflecting the stability of the fused ring system. benthamopen.com The subsequent fragmentation is influenced by the nature and position of its substituents. For this compound, the fragmentation cascade is expected to be initiated by cleavages related to the ester and the 4-ethyl substituents, as well as the characteristic fragmentation of the coumarin core itself.

Key predictable fragmentation pathways include:

Loss of the Ethoxy Radical : A common fragmentation for ethyl esters is the cleavage of the O-C₂H₅ bond, leading to the loss of an ethoxy radical (•OCH₂CH₃, 45 u) to form a stable acylium ion.

Loss of Ethene : Another characteristic fragmentation of ethyl esters is a McLafferty-type rearrangement, leading to the loss of a neutral ethene molecule (C₂H₄, 28 u).

Decarbonylation of the Pyrone Ring : The coumarin nucleus is known to undergo a characteristic loss of carbon monoxide (CO, 28 u) from the pyrone ring, often resulting in the formation of a stable benzofuran (B130515) radical ion. benthamopen.comnih.gov

Cleavage of the 4-Ethyl Group : The ethyl group at the C4 position can undergo benzylic cleavage, leading to the loss of a methyl radical (•CH₃, 15 u) to form a stabilized cation.

The following interactive table summarizes the predicted major fragments for this compound based on these established fragmentation principles.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound (C₁₄H₁₄O₄)

Predicted m/zIon FormulaProposed Fragmentation
246[C₁₄H₁₄O₄]⁺˙Molecular Ion [M]⁺˙
231[C₁₃H₁₁O₄]⁺[M - CH₃]⁺
218[C₁₂H₁₀O₄]⁺˙[M - C₂H₄]⁺˙
201[C₁₂H₉O₃]⁺[M - OCH₂CH₃]⁺
189[C₁₂H₉O₂]⁺[M - C₂H₄ - CHO]⁺
173[C₁₁H₉O₂]⁺[M - OCH₂CH₃ - CO]⁺
145[C₁₀H₉O]⁺[M - OCH₂CH₃ - 2CO]⁺

Compound Index

Computational and Theoretical Investigations of Ethyl 4 Ethyl 2 Oxo 2h Chromene 3 Carboxylate Analogues

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to comprehend the physical and chemical characteristics of coumarin (B35378) derivatives. thenucleuspak.org.pkresearchgate.net This method is frequently employed to calculate geometric parameters like bond lengths and angles, as well as electronic properties. thenucleuspak.org.pkresearchgate.net DFT calculations, often using the B3LYP level of theory with a basis set such as 6-311++G(d,p), help in analyzing molecular structure, chemical reactivity, and spectroscopic data. thenucleuspak.org.pkrsc.org

Theoretical studies are crucial for determining the most stable three-dimensional arrangements of molecules. For 2-oxo-2H-chromene-3-carboxylate derivatives, computational modeling can predict their most stable conformations. researchgate.net For instance, theoretical studies on related ethyl 2-oxo-2H-chromene-3-carboxylate derivatives have been performed at the M06-2X density level. researchgate.net These calculations indicated that the most stable conformations feature the carbonyl group of the ester in the same plane as the coumarin core. researchgate.net

Two primary planar conformations are often considered: s-cis and s-trans. Computational analysis has shown that the s-cis arrangement, where the ester carbonyl and the 2-oxo moieties are on the same side, is slightly more stable than the s-trans form, with an energy difference of less than 0.5 kcal/mol. researchgate.net Without the influence of an intramolecular hydrogen bond, which can lock the conformation in related carboxamides, these carboxylate derivatives exhibit greater rotational freedom of the carboxylate group. researchgate.net

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding chemical reactivity. thenucleuspak.org.pkresearchgate.net The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and reactivity. researchgate.netresearchgate.net A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

DFT calculations are used to estimate the energies of these orbitals and the resulting energy gap. thenucleuspak.org.pkresearchgate.net For various coumarin derivatives, these calculations provide insight into their electronic and optical properties. researchgate.netresearchgate.net The distribution of HOMO and LUMO across the molecule can indicate the regions most likely to act as electron donors (HOMO) and electron acceptors (LUMO). researchgate.net

Below is a table showing representative FMO data for illustrative coumarin derivatives, calculated using DFT methods.

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
Derivative A-6.50-2.913.59
Derivative B-6.85-3.133.72
Derivative C-7.01-2.554.46
Derivative D-6.95-2.414.54

This table contains illustrative data based on typical values found for coumarin derivatives in computational studies. researchgate.net

Quantum Chemical Descriptors and Their Correlation with Chemical Properties

Quantum chemical descriptors derived from DFT calculations provide quantitative measures of a molecule's electronic properties. These include ionization potential (I), electron affinity (A), electronegativity (χ), chemical potential (μ), global hardness (η), global softness (S), and the electrophilicity index (ω). These parameters are calculated from the HOMO and LUMO energies and are invaluable for predicting molecular behavior. thenucleuspak.org.pkresearchgate.net

Ionization Potential (I ≈ -EHOMO) : The energy required to remove an electron.

Electron Affinity (A ≈ -ELUMO) : The energy released when an electron is added.

Hardness (η = (I - A) / 2) : A measure of resistance to change in electron distribution. A larger HOMO-LUMO gap corresponds to a harder molecule.

Softness (S = 1 / η) : The reciprocal of hardness, indicating a higher propensity for chemical reactions.

Electrophilicity Index (ω = μ² / 2η) : Measures the ability of a molecule to accept electrons.

These descriptors can be correlated with various chemical and physical properties, helping to explain and predict the behavior of coumarin analogues in different chemical environments. thenucleuspak.org.pk For example, the molecular electrostatic potential (MEP) is another important descriptor that maps the charge distribution on the molecule's surface, identifying sites prone to electrophilic and nucleophilic attack. thenucleuspak.org.pkresearchgate.net

Mechanistic Studies of Reactions through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions involving coumarin derivatives. Theoretical studies can map out the entire reaction pathway, identify transition states, and calculate activation energies, providing a detailed picture of how a reaction proceeds at the molecular level. researchgate.net

For instance, the synthesis of coumarins often involves reactions like the Pechmann condensation, Knoevenagel condensation, or Wittig reactions. nih.govmdpi.com Computational methods, such as those based on Molecular Electron Density Theory (MEDT), have been used to investigate the mechanisms of reactions like the hetero-Diels–Alder reaction for synthesizing coumarin skeletons. researchgate.net These studies can explain experimentally observed selectivity and reactivity by analyzing the energies of different reaction pathways and the electronic interactions between reactants. researchgate.net Similarly, computational modeling has been used to predict the acidity (pKa values) of hydroxylated coumarins by calculating the Gibbs free energy of the deprotonation reaction. calvin.edu

Molecular Dynamics Simulations and Conformational Landscape Exploration

While DFT calculations are excellent for studying static structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. researchgate.net MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of the conformational landscape and thermodynamic properties. nih.govafricaresearchconnects.com

For coumarin derivatives, MD simulations can reveal how the molecule flexes, rotates, and interacts with its environment, such as a solvent or a biological receptor. researchgate.netnih.gov These simulations are used to study the stability of ligand-protein complexes, showing how a coumarin analogue might bind and remain within the active site of an enzyme. researchgate.net By running simulations over nanoseconds, researchers can observe conformational changes and calculate properties like the root-mean-square deviation (RMSD) to assess the stability of a particular structure or complex. researchgate.net Such studies are crucial for understanding how the flexibility of a molecule influences its biological activity and interactions. researchgate.net

In Silico Approaches for Predicting Molecular Interactions and Binding Affinities (e.g., Molecular Docking)

In silico techniques, particularly molecular docking, are widely used to predict how small molecules like coumarin derivatives interact with biological macromolecules, such as proteins or enzymes. nih.govnih.govresearchgate.net Molecular docking algorithms place a ligand (the coumarin analogue) into the binding site of a target protein and score the resulting poses based on their predicted binding affinity. nih.govnih.gov

These studies are essential in drug discovery for identifying potential drug candidates and understanding their mechanism of action. researchgate.netresearchgate.net For various coumarin derivatives, docking studies have been performed against targets relevant to diseases like cancer, Alzheimer's disease, and viral infections. researchgate.netnih.govresearchgate.net The results are often reported as a binding energy or docking score (in kcal/mol), where a more negative value indicates a stronger predicted interaction. nih.govnih.gov

The binding mode predicted by docking reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex. nih.govresearchgate.net This information provides a rational basis for designing new analogues with improved binding affinity and biological activity. researchgate.net

Below is a representative data table of docking scores for coumarin analogues against a hypothetical protein target.

CompoundBinding Affinity (kcal/mol)Key Interacting Residues
Analogue 1-9.36TYR23, HIS45, GLN112
Analogue 2-10.01HIS45, SER110, LEU150
Analogue 3-9.09TYR23, LEU150
Analogue 4-8.30HIS45, GLN112, ALA151

This table is for illustrative purposes, based on typical docking results for coumarin derivatives found in the literature. nih.gov

Exploration of Molecular Interactions and Structure Activity Relationships in Chromene 3 Carboxylates

Design Principles for Modulating Molecular Recognition and Interaction

The design of chromene-3-carboxylates as biologically active agents is founded on principles that aim to optimize their interaction with specific molecular targets. The coumarin (B35378) scaffold, a conjugated system characterized by a 2H-chromen-2-one core, possesses inherent properties that make it a versatile platform for drug design. mdpi.commdpi.com Its relatively simple, rigid structure with electron-rich and charge-transport characteristics allows for a diverse range of interactions, including hydrophobic contacts, hydrogen bonds, and electrostatic interactions with biological macromolecules. mdpi.commdpi.com

Key design strategies for modulating molecular recognition include:

Scaffold Mimicry : The coumarin backbone is an effective mimic for other cyclic structures, enabling it to fit into binding sites intended for endogenous ligands. For instance, 3-phenylcoumarins have been designed to mimic the steroid structure of estradiol, allowing them to bind to the estrogen receptor (ER). nih.gov The size and phenolic hydroxyl groups are critical features for this mimicry. nih.gov

Introduction of Functional Groups : The strategic placement of functional groups on the chromene ring system is a primary method for fine-tuning binding affinity and selectivity. Substituents can act as hydrogen bond donors or acceptors, or introduce steric bulk to either enhance favorable interactions or prevent unfavorable ones. nih.gov

Structure-Activity Relationship (SAR) Studies of Substituted Chromene-3-carboxylates for Targeted Molecular Mechanismsresearchgate.netmdpi.comresearchgate.net

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of chromene-3-carboxylates influences their biological activity. These studies systematically alter parts of the molecule and assess the resulting changes in potency and selectivity, providing a roadmap for the design of more effective compounds. nih.gov For the 2H/4H-chromene scaffold, SAR analysis has been crucial in developing analogs with a wide range of biological activities, including anticancer and antimicrobial properties. nih.govnih.gov

Impact of Substituents on Electronic and Steric Propertiesresearchgate.netresearchgate.net

The nature and position of substituents on the chromene-3-carboxylate framework have a profound impact on the molecule's electronic and steric characteristics, which in turn dictate its biological function.

Electronic Effects: The electronic properties of substituents, whether they are electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), significantly influence the reactivity and interaction potential of the coumarin ring. nih.govyoutube.com

Electron-Donating Groups (EDGs) , such as hydroxyl (-OH) and methoxy (B1213986) (-OCH3), increase the electron density of the aromatic ring. This can enhance interactions with electron-deficient pockets in a target protein and is often crucial for activities like antioxidant effects. nih.govresearchgate.net For example, the antioxidant activity of coumarins is significantly enhanced by the presence of hydroxyl groups, particularly at the 6, 7, or 8 positions. researchgate.net

Electron-Withdrawing Groups (EWGs) , such as nitro (-NO2) and halogens (e.g., -Br, -Cl), decrease the electron density. This can alter the molecule's ability to form hydrogen bonds and can be beneficial for other types of biological activity, such as enzyme inhibition, where specific electronic distributions are required for binding. nih.govmdpi.com

A computational study on 3-phenylcoumarin (B1362560) and 3-heteroarylcoumarin derivatives highlighted how substitutions can tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. A lower HOMO-LUMO energy gap generally corresponds to higher reactivity. mdpi.com

Steric Effects: The size and shape of substituents (steric hindrance) play a critical role in determining how a molecule fits into a binding site.

Bulky substituents can create a better fit in a large hydrophobic pocket, thereby increasing binding affinity.

Conversely, a bulky group can also cause steric clashes that prevent the molecule from binding effectively.

Steric effects can also dictate the regiochemistry of reactions during the synthesis of derivatives. For instance, in the reaction of a coumarin-chalcone hybrid with tributylphosphine, the steric bulk of substituents determines which regioisomer is formed. rsc.org

The table below summarizes the influence of different substituents on the properties of coumarin derivatives based on various studies.

Substituent TypePosition(s)Effect on PropertiesResulting ActivityReference(s)
Hydroxyl (-OH)6, 7, 8Electron-donating; increases electron densityPotent antioxidant activity researchgate.net
Methoxy (-OCH3)7Electron-donatingHigh tumor selectivity (in 3-styryl-2H-chromenes) nih.gov
Halogens (-Cl)6, 2', 4'Electron-withdrawingEnhanced anticancer activity nih.gov
Nitro (-NO2)-Electron-withdrawingAlters electronic distribution for specific enzyme binding nih.gov
Cycloalkyl groups3Steric bulk; influences crystal packing via C-H…O bondsModulates solid-state architecture doaj.org

Regioselectivity and Stereoselectivity in Derivatizationmdpi.commdpi.com

The synthesis of specific isomers (regioisomers and stereoisomers) of chromene derivatives is critical, as different isomers can have vastly different biological activities.

Regioselectivity refers to the preferential reaction at one site over another. In the synthesis of chromene-3-carboxylates, controlling regioselectivity allows for the precise placement of substituents on the chromene core. For example, the reaction of 2-hydroxybenzaldehydes with activated alkenes can be directed to afford 3-substituted chromene derivatives with high regioselectivity. researchgate.net The choice of catalyst and reaction conditions is paramount in achieving the desired outcome. The reaction of tert-butyl 3-(2-hydroxyphenyl)-2-methylenepropanoate esters can be switched between forming 2H-chromene-3-carboxylic acids or 3-substituted coumarins simply by changing from basic (KOH) to acidic conditions, demonstrating a switch in the regioselectivity of the cyclization. researchgate.net

Stereoselectivity involves the preferential formation of one stereoisomer over another. Many biological targets are chiral, meaning they interact differently with enantiomers (non-superimposable mirror images) of a drug molecule. Therefore, the synthesis of enantiomerically pure chromene derivatives is highly desirable. nih.govrsc.org

Asymmetric catalysis is a key strategy for achieving high enantioselectivity. Chiral catalysts, such as those based on nickel(II), copper(I), or palladium, are used to guide the reaction towards the formation of a specific enantiomer. nih.govrsc.orgacs.org

For example, a Ni(II)–bis(oxazoline) complex has been used to synthesize enantioenriched 4H-chromenes with up to 95% enantiomeric excess (ee). nih.gov Similarly, palladium-catalyzed asymmetric condensation has been employed to produce chiral 2-trifluoromethyl-4-(indol-3-yl)-4H-chromenes with up to 97% ee. acs.org

These selective synthetic methods are crucial for building libraries of specific chromene-3-carboxylate derivatives to probe their interactions with biological targets and refine SAR models. researchgate.net

Mechanistic Investigations of Biochemical Interactions (e.g., Enzyme Inhibition Mechanisms, Receptor Binding Principles)mdpi.comnih.govresearchgate.netnih.govbhu.ac.innih.govacs.orgmdpi.com

Understanding the precise biochemical mechanisms by which chromene-3-carboxylates exert their effects is fundamental to rational drug design. These investigations often involve enzyme kinetics, receptor binding assays, and molecular docking studies.

Enzyme Inhibition: Chromene derivatives have been identified as inhibitors of various enzymes through different mechanisms.

Competitive Inhibition : In this mechanism, the inhibitor competes with the natural substrate for binding to the active site of the enzyme. A new series of 4H-chromene-3-carboxylate derivatives were found to be potent elastase inhibitors. Kinetic studies for the most potent compound revealed a competitive inhibition mechanism, where the inhibitor forms an enzyme-inhibitor complex, with an inhibition constant (Ki) of 0.6 µM. nih.gov

Carbonic Anhydrase (CA) Inhibition : Certain coumarin derivatives have shown inhibitory activity against various isoforms of carbonic anhydrase, an enzyme involved in numerous physiological processes. The introduction of a coumarin moiety to known CA inhibitors can significantly affect the inhibition effectiveness, with some derivatives showing potent inhibition in the nanomolar range against specific isoforms like hCA II, while having weaker effects on others like hCA IV. acs.orgacs.org

Monoamine Oxidase (MAO) Inhibition : 3-Carboxamido-7-substituted coumarins have been investigated as selective inhibitors of human MAO-B, an enzyme implicated in neurodegenerative diseases. mdpi.com The N-(4-(methylsulfonyl)phenyl)-2-oxo-2H-chromene-3-carboxamide derivative showed exceptional selectivity and potency for hMAO-B with an IC50 value of 0.0014 µM. mdpi.com

α-Glucosidase and α-Amylase Inhibition : For the management of hyperglycemia, coumarin derivatives have been explored as dual inhibitors of α-glucosidase and α-amylase. Molecular docking studies suggest that these compounds bind effectively to the active sites of these enzymes, forming hydrogen bonds and hydrophobic interactions with key amino acid residues. mdpi.com

Receptor Binding: Chromene-3-carboxylates can also act as ligands for various receptors.

Cannabinoid Receptors : Modified coumarins have been developed as ligands for cannabinoid receptors (CB1 and CB2). SAR studies identified 3-butyl-7-(1-butylcyclopentyl)-5-hydroxy-2H-chromen-2-one and 7-(1-butylcyclohexyl)-5-hydroxy-3-propyl-2H-chromen-2-one as potent and selective CB2 agonists with affinities in the low nanomolar range. nih.gov Other studies have identified 5-substituted 3-benzylcoumarin derivatives as antagonists or inverse agonists for these receptors. nih.gov

G Protein-Coupled Receptors (GPCRs) : A range of synthesized coumarin derivatives have been shown to act as either activators or inhibitors of GPCRs. The biological effect could be switched from activation to inhibition by modifying the hydroxyl groups on the coumarin skeleton, for example, through acylation or etherification. mdpi.com

The following table summarizes the biochemical interactions of selected chromene derivatives.

Compound ClassTargetMechanism/InteractionPotencyReference(s)
4H-chromene-3-carboxylatesElastaseCompetitive InhibitionIC50 = 0.41 µM nih.gov
Coumarin-thiocarbamatesCarbonic Anhydrase IIEnzyme InhibitionKi = 2.0 nM acs.orgacs.org
3-Carboxamido-coumarinsMonoamine Oxidase BSelective Enzyme InhibitionIC50 = 0.0014 µM mdpi.com
Substituted CoumarinsCannabinoid Receptor 2AgonistKi = 6.5 nM nih.gov
7,8-dihydroxycoumarinsG Protein-Coupled ReceptorsActivation / InhibitionEC50/IC50 in nM range mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling Using Molecular Descriptors (e.g., for Antioxidant Activity at a Molecular Level)mdpi.com

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. youtube.com This is achieved by calculating molecular descriptors that quantify various physicochemical properties of the molecules and then using statistical methods to build a predictive model. nih.gov

For coumarin derivatives, QSAR has been successfully applied to model their antioxidant activity. nih.govresearchgate.net In these studies, a set of coumarin compounds with experimentally determined antioxidant capacities (e.g., measured by the FRAP assay or DPPH radical scavenging) is used to develop the model. nih.govresearchgate.net

Molecular Descriptors: A wide range of descriptors are calculated to represent the molecular structure:

Topological Descriptors : Describe the connectivity and complexity of the molecule.

Electronic Descriptors : Quantify electronic properties, such as HOMO and LUMO energies.

Lipophilic Descriptors (e.g., logP) : Measure the hydrophobicity of the molecule.

Quantum-Chemical Descriptors : Calculated using quantum mechanics to describe properties like chemical hardness and dipole moment. researchgate.netnih.gov

QSAR Model Development: Multiple linear regression (MLR) is a common method used to build the QSAR model. The goal is to find a linear equation that best describes the relationship between the biological activity and a small number of significant molecular descriptors. nih.gov

A QSAR study on 37 antioxidant coumarin derivatives identified a robust two-descriptor model for predicting antioxidant activity. The key descriptors in the model revealed that molecular complexity, the capacity for hydrogen bond donation, and lipophilic character are the most important parameters governing the antioxidant activity of these compounds. nih.gov Another QSAR study focusing on DPPH radical scavenging activity also found that descriptors related to hydrophilicity and electronic properties were crucial for building a predictive model. researchgate.net

The predictive power of QSAR models is rigorously tested through internal and external validation techniques to ensure their reliability. nih.gov Once validated, these models can be used to predict the activity of newly designed, unsynthesized coumarin derivatives, thereby prioritizing the most promising candidates for synthesis and testing. This in silico approach significantly accelerates the discovery of new antioxidant agents. nih.gov

Emerging Research Applications of Chromene 3 Carboxylate Scaffolds in Advanced Materials and Probes

Utilization of Ethyl 4-ethyl-2-oxo-2H-chromene-3-carboxylate as a Building Block in Complex Molecular Synthesis

The chromene-3-carboxylate framework is a valuable precursor for the synthesis of a variety of heterocyclic compounds. The reactivity of the ester group and the pyran ring allows for diverse chemical transformations. A notable reaction involves the treatment of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine (B178648) hydrate (B1144303). nih.govnih.govresearchgate.net While this reaction can sometimes lead to ring-opening products like salicylaldehyde (B1680747) azine and malonohydrazide, it is also a key step in producing 2-oxo-2H-chromene-3-carbohydrazide. nih.govnih.gov

This carbohydrazide (B1668358) derivative serves as a versatile intermediate. It can be further reacted to construct more complex heterocyclic systems that are of interest in medicinal and materials chemistry. nih.gov For instance, these hydrazides are precursors for synthesizing a range of heterocycles, including:

Pyrazoles nih.gov

Pyrroles nih.gov

1,3-Thiazoles nih.gov

1,3,4-Oxadiazoles nih.gov

1,2,4-Triazoles nih.gov

1,3,4-Thiadiazoles nih.gov

The ability to use the this compound scaffold to access such a wide array of molecular architectures underscores its importance as a fundamental building block in synthetic organic chemistry.

Investigation of Photophysical Properties and Luminescent Applications

Chromene derivatives are recognized for their distinctive photophysical and chemical properties, making them excellent candidates for biological and materials science applications. researchgate.net Their inherent fluorescence is a key feature that researchers are actively harnessing.

The chromene backbone is integral to a range of fluorescent molecules. researchgate.net These compounds are particularly valuable for developing fluorescent probes for sensing and bioimaging. researchgate.net The fluorescence of coumarin (B35378) derivatives, which share the chromene core, typically appears in the blue region of the visible spectrum and is characterized by high stability against photobleaching. caymanchem.com

Researchers have focused on utilizing chromene-based probes for detecting biologically significant analytes. researchgate.net A notable example is the "thiol-chromene" click reaction, which enables the selective and rapid detection of thiols. researchgate.net Probes based on this scaffold have been developed for various targets, including:

Thiols researchgate.net

Amino acids researchgate.net

Hydrogen peroxide researchgate.net

Nitroreductase researchgate.net

The development of these probes often involves modifying the chromene structure to create a "turn-on" or "turn-off" fluorescence response upon interaction with the target analyte. mdpi.com This functionality makes them powerful tools for real-time analysis in complex biological systems. mdpi.com

A significant challenge with many traditional fluorescent dyes is a phenomenon known as aggregation-caused quenching (ACQ), where their fluorescence diminishes or is extinguished in a solid state or in high concentrations. nih.gov An opposite and highly desirable effect is Aggregation-Induced Emission (AIE), where molecules that are non-emissive in dilute solutions become highly luminescent upon aggregation. magtech.com.cn

Recent studies have explored the AIE properties of chromene-based scaffolds. nih.govnih.gov By modifying the chromene structure, it is possible to create molecules that exhibit AIE. nih.gov This is often achieved by designing molecules with a propeller-like conformation that restricts intramolecular rotations in the aggregated state, thus blocking non-radiative decay pathways and promoting light emission. nih.govrsc.org The development of AIE-active chromene derivatives opens up new possibilities for their use in solid-state lighting applications, such as organic light-emitting diodes (OLEDs), and for creating highly sensitive biological probes. magtech.com.cnnih.gov

Exploration of Coordination Chemistry and Ligand Design for Metal Complexes

The structural features of this compound, specifically the presence of oxygen atoms in the carbonyl groups of the lactone and the ester, make it a potential candidate for acting as a ligand in coordination chemistry. These oxygen atoms can serve as donor sites for coordinating with metal ions, forming stable metal complexes.

The design of ligands is crucial for developing metal complexes with specific properties, such as catalytic activity, magnetic behavior, or therapeutic applications. While detailed studies specifically on the coordination chemistry of this compound are emerging, the broader class of coumarin derivatives has been investigated for their ability to bind with various metal ions. The resulting complexes can exhibit unique electronic and structural properties, paving the way for their use as catalysts, sensors, or advanced materials.

Research into Corrosion Inhibition Mechanisms at Metal Surfaces

Chromene and coumarin derivatives have demonstrated significant potential as effective corrosion inhibitors for various metals and alloys, particularly for steel and aluminum in acidic environments. cihanuniversity.edu.iqscielo.brorientjchem.org The inhibitory action is attributed to the adsorption of the organic molecules onto the metal surface, forming a protective barrier that impedes the corrosive process. ajchem-a.com The effectiveness of these compounds is linked to their molecular structure, which includes heteroatoms (like oxygen), aromatic rings, and multiple bonds that facilitate adsorption. cihanuniversity.edu.iqajchem-a.com

Research on ethyl 2-oxo-2H-chromene-3-carboxylate has shown it to be an effective corrosion inhibitor for aluminum in 1 M HCl. orientjchem.org Its efficiency increases with both higher concentrations and rising temperatures, reaching up to 90.5% at a concentration of 5x10⁻⁴ M at 45°C. orientjchem.org Similarly, other chromene derivatives have shown high inhibition efficiencies, often exceeding 90%, for mild steel in acidic solutions. scielo.brrsc.org

The mechanism of corrosion inhibition is critically dependent on the adsorption behavior of the inhibitor on the metal surface. This adsorption can be physical (physisorption), chemical (chemisorption), or a combination of both. researchgate.net The study of adsorption isotherms helps to understand the interaction between the inhibitor molecules and the metal surface. Coumarin derivatives have been found to obey various adsorption models, including the Langmuir and Temkin isotherms. orientjchem.orgresearchgate.net

Thermodynamic parameters provide deeper insight into the spontaneity and nature of the adsorption process. The key parameters studied are the standard free energy of adsorption (ΔG°ads), enthalpy of adsorption (ΔH°ads), and entropy of adsorption (ΔS°ads).

A negative value of ΔG°ads indicates a spontaneous adsorption process. Generally, values of ΔG°ads around -20 kJ/mol or less are associated with physisorption, which involves electrostatic interactions. Values around -40 kJ/mol or more negative suggest chemisorption, involving the formation of coordinate bonds between the inhibitor and the metal surface. researchgate.net

The following table summarizes typical findings for the corrosion inhibition performance of chromene derivatives.

InhibitorMetalMediumConcentration (M)Temperature (K)Inhibition Efficiency (%)Adsorption Isotherm
Ethyl 2-oxo-2H-chromene-3-carboxylateAluminum1 M HCl5x10-431890.5Temkin
Chromen-6-one Derivative (BCC-Ph)Mild Steel1 M HCl10-329894.94Langmuir
Chromeno-carbonitrile (INH-3)Mild Steel1 M HCl--95.32-

The enthalpy of adsorption (ΔH°ads) can distinguish between physisorption (typically exothermic) and chemisorption (can be exothermic or endothermic). The entropy of adsorption (ΔS°ads) reflects the change in disorder at the metal/solution interface during the adsorption process. These thermodynamic studies are crucial for designing and optimizing effective corrosion inhibitors for industrial applications.

Correlation of Molecular Structure with Inhibition Efficiency

The effectiveness of organic compounds as inhibitors, particularly in the context of corrosion prevention, is intrinsically linked to their molecular structure. For chromene-3-carboxylate scaffolds and related heterocyclic compounds, the inhibition efficiency is largely determined by the molecule's ability to adsorb onto a metal surface. This adsorption process creates a protective barrier that prevents corrosive agents from reaching the surface. The correlation between molecular structure and this inhibitory action can be explained through several key electronic and structural properties.

The efficiency of an inhibitor is influenced by its electronic structure, including the number of adsorption active centers like oxygen, nitrogen, and sulfur atoms, the molecular size, and the mode of adsorption. lew.ro The adsorption process can be physical (physisorption), involving electrostatic interactions, or chemical (chemisorption), involving the formation of coordinate bonds between the inhibitor molecule and the metal surface. Chemisorption is often more effective and relies on the presence of electron-rich centers in the molecule that can donate electrons to the vacant d-orbitals of the metal atoms. mdpi.com

Quantum chemical calculations and Density Functional Theory (DFT) are essential tools for establishing a clear relationship between molecular structure and inhibition efficacy. lew.ro Several calculated parameters are used to predict the potential of a molecule to act as an effective inhibitor:

Energy of the Highest Occupied Molecular Orbital (EHOMO): A higher EHOMO value indicates a greater tendency for the molecule to donate electrons to the metal surface, which generally leads to higher inhibition efficiency.

Energy of the Lowest Unoccupied Molecular Orbital (ELUMO): A lower ELUMO value suggests a greater ability of the molecule to accept electrons from the metal surface, which can also contribute to the strength of the bond.

HOMO-LUMO Energy Gap (ΔE): A smaller energy gap (ΔE = ELUMO - EHOMO) implies higher reactivity of the molecule, which often correlates with better inhibition performance as the molecule can more readily interact with the metal surface. researchgate.net

Dipole Moment (μ): A higher dipole moment can increase the adhesion of the molecule to the metal surface through dipole-dipole interactions, potentially enhancing inhibition efficiency.

Electron-Donating and Electron-Withdrawing Groups: The presence of substituent groups on the chromene scaffold significantly alters the electron density distribution within the molecule. Electron-donating groups (e.g., -OCH₃, -CH₃) increase the electron density around the active centers, enhancing the molecule's ability to donate electrons and form a stable adsorbed layer. Conversely, electron-withdrawing groups (e.g., -NO₂, -CN) can also influence adsorption by accepting electrons from the metal. mdpi.com

Hydrophobicity: The solubility and hydrophobicity of the inhibitor molecule play a crucial role. Highly hydrophilic compounds may be solvated in the corrosive solution and unable to effectively adsorb onto the metal surface. mdpi.com

The following table summarizes the relationship between key molecular parameters and the anticipated corrosion inhibition efficiency.

Molecular ParameterInfluence on Inhibition EfficiencyRationale
EHOMO Higher value generally increases efficiency.Indicates a stronger tendency to donate electrons to the metal surface, facilitating chemisorption.
ELUMO Lower value generally increases efficiency.Indicates a greater ability to accept electrons from the metal, strengthening the inhibitor-metal bond.
Energy Gap (ΔE) Smaller value often correlates with higher efficiency.Suggests higher molecular reactivity and a greater propensity for adsorption. researchgate.net
Dipole Moment (μ) Higher value can lead to increased efficiency.Enhances electrostatic interaction and adhesion between the inhibitor and the charged metal surface.
Substituent Groups Electron-donating groups often improve efficiency.Increases electron density at active centers, promoting stronger coordination with the metal. mdpi.com

Applications in Agrochemistry and Cosmetics (General Chemical Research Focus)

The versatile structural scaffold of coumarins and their chromene derivatives has led to their investigation and application in diverse fields, including agrochemistry and cosmetics. mdpi.com The biological activity and physicochemical properties of these compounds make them valuable candidates for development in these industries.

In Agrochemistry:

Chromene derivatives are recognized for their potential as active ingredients in agrochemical formulations. researchgate.net Their applications stem from their roles as plant growth regulators and pest deterrents. mdpi.com The lipophilic character of the chromene core allows for increased permeability across biological membranes, which is a desirable trait for bioactive compounds. researchgate.net

Pest Deterrents: Certain natural and synthetic coumarins exhibit properties that can deter insects and other pests, making them candidates for the development of novel pesticides.

Plant Growth Regulators: The ability of some chromene structures to influence plant development pathways has been explored. They can modulate growth, acting as either promoters or inhibitors depending on their specific structure and concentration.

Biodegradable Agrochemicals: The development of environmentally benign agrochemicals is a significant research focus. 2-amino-4H-chromenes, for instance, have been noted for their use as biodegradable agrochemicals, offering an advantage over more persistent conventional chemicals. researchgate.net

In Cosmetics:

The chromene scaffold is also prevalent in the cosmetics industry. Coumarins, found in many plants, are known for their pleasant fragrances and are widely used in perfumes and other scented products. mdpi.com Beyond their olfactory properties, these compounds are explored for various functional roles in cosmetic formulations.

Fragrances: The characteristic sweet scent of coumarin itself and related derivatives makes them a staple ingredient in the fragrance industry.

Optical Brighteners: Certain chromene derivatives possess fluorescent properties. This has led to their use as optical brighteners in cosmetic products, which can help to mask discoloration and improve appearance. researchgate.net

Pigments and Dyes: The chromene structure can be modified to create compounds with specific light-absorbing properties, leading to their use as pigments in various cosmetic applications. researchgate.net

The following table provides a general overview of the applications of the chromene-3-carboxylate scaffold and related derivatives in these fields.

IndustryApplication AreaSpecific Role/Function
Agrochemistry Pest ControlAct as deterrents or pesticides. mdpi.com
Plant GrowthFunction as plant growth regulators. researchgate.net
Sustainable FarmingUsed as biodegradable agrochemicals. researchgate.net
Cosmetics FragrancesProvide pleasant scents for perfumes and lotions. mdpi.com
Skin & Hair CareAct as optical brighteners. researchgate.net
Color CosmeticsUsed as pigments and dyes. researchgate.net

Research continues to explore the structural modifications of the chromene-3-carboxylate scaffold to optimize its properties for targeted applications in both the agricultural and cosmetic sectors.

Conclusion and Future Directions in Chromene 3 Carboxylate Research

Synthesis of Novel Chromene-3-carboxylate Architectures

Future synthetic research will move beyond traditional methods to create more complex and diverse chromene-3-carboxylate structures. A primary focus will be on the development of highly efficient and sustainable synthetic protocols.

Key areas of advancement will include:

Multicomponent Reactions (MCRs): One-pot reactions that combine three or more starting materials are highly sought after for their efficiency and atom economy. The development of novel MCRs, such as the one-pot, three-component synthesis of indolyl-4H-chromene-3-carboxamides using catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO), will allow for the rapid generation of diverse molecular libraries. rsc.org

Green Chemistry Approaches: There is a strong impetus to replace hazardous organic solvents and catalysts with more environmentally benign alternatives. Research into using sustainable media like water-ethanol mixtures with recyclable catalysts, such as pyridine-2-carboxylic acid, demonstrates a path toward greener synthesis of chromene derivatives. rsc.org The use of ionic liquids as recyclable and non-inflammable media also represents a promising avenue. researchgate.net

Molecular Hybridization: The strategic combination of the chromene-3-carboxylate core with other pharmacologically active moieties will be a key strategy for creating novel therapeutic agents. A molecular hybridization approach has already been used to design and synthesize 4H-chromene-3-carboxylates incorporating a sulfonamide group, leading to promising anticancer candidates. nih.gov Similarly, creating hybrids with moieties like rsc.orgnih.govnih.govtriazoles is an active area of investigation. researchgate.net

Synthetic StrategyCatalyst/MediumKey AdvantagesExample Application
Multicomponent Reaction DABCOHigh efficiency, operational simplicity, broad substrate scope. rsc.orgSynthesis of indolyl-4H-chromene-3-carboxamides. rsc.org
Green Synthesis Pyridine-2-carboxylic acid in Water/EtOHSustainable, rapid, high yields, catalyst recyclability. rsc.orgSynthesis of 2-amino-4H-chromene-3-carbonitrile derivatives. rsc.org
Molecular Hybridization Piperidine (B6355638) in Ethanol (B145695)Combines pharmacophores to create dual-action or enhanced-potency molecules. nih.govSynthesis of chromene-azo sulfonamide hybrids as anticancer agents. nih.gov
Ionic Liquid-Assisted Synthesis Ionic LiquidsEnvironmentally friendly, recyclable, high thermal stability. researchgate.netGeneral synthesis of six-membered oxygen heterocycles. researchgate.net

Advanced Mechanistic Studies of Chemical and Biochemical Transformations

A deeper, more fundamental understanding of the reaction mechanisms governing the synthesis and biological activity of chromene-3-carboxylates is critical for future progress. Advanced mechanistic studies will provide the insights needed to control reaction outcomes, predict biological targets, and design more effective molecules.

Future research will likely focus on:

Elucidation of Reaction Pathways: Many synthetic routes are postulated to proceed through specific pathways, such as the Michael addition followed by O-heterocyclization in the formation of 4H-chromene-3-carboxylates. nih.gov Future studies will employ a combination of kinetic analysis, intermediate trapping experiments, and isotopic labeling to rigorously confirm these proposed mechanisms. Mechanistic investigations into processes like the decomposition of substituted chromene-carboxylates will provide crucial insights into their stability and reactivity. rsc.org

Stereo- and Regioselectivity Control: Understanding the factors that control the stereochemical and regiochemical outcomes of reactions is paramount. For instance, the cycloaddition reactions of some 4H-chromene derivatives are believed to proceed through a zwitterionic-type mechanism, which sheds light on the observed regioselectivity. researchgate.net Advanced computational and experimental studies will aim to unravel these subtleties to enable the selective synthesis of specific isomers.

Photochemical Reactivity: The integration of visible-light-promoted methodologies into chromene synthesis is a growing area. researchgate.net Mechanistic studies will be essential to understand the underlying photochemical processes, enabling the development of novel light-driven transformations and the design of photosensitive chromene-based materials.

Rational Design of Chromene-3-carboxylates with Tunable Properties

The field is progressively shifting from discovery-based screening to a more deliberate, rational design paradigm. This approach leverages structure-property relationships to create chromene-3-carboxylates with precisely tuned optical, electronic, or biological characteristics.

Key elements of this design-led approach include:

Structure-Activity Relationship (SAR) Studies: By systematically modifying the chromene-3-carboxylate scaffold and evaluating the impact on a desired property (e.g., anticancer activity, fluorescence), researchers can build comprehensive SAR models. This knowledge is crucial for designing next-generation compounds, such as creating derivatives that specifically inhibit targets like the Epidermal Growth Factor Receptor (EGFR). nih.gov

Target-Specific Design: For therapeutic applications, design efforts will be based on the specific molecular architecture of biological targets. This involves creating molecules with complementary shapes and chemical features to bind effectively to the active sites of enzymes or receptors, a strategy that has been successfully applied in the rational design of other complex antitumor agents. nih.gov

Tuning of Physicochemical Properties: Beyond biological activity, rational design can be used to control physicochemical properties. For example, by making specific substitutions on the chromene ring, it is possible to tune the fluorescence emission wavelength, quantum yield, and sensitivity to the local environment (solvafluorochromism), similar to design principles applied to other dye families. rsc.org This allows for the development of tailored fluorescent probes and sensors.

Interdisciplinary Research Integrating Computational and Experimental Approaches

The most significant breakthroughs in chromene-3-carboxylate research will emerge from the tight integration of computational modeling and experimental validation. This interdisciplinary approach accelerates the design-synthesis-test cycle, reduces costs, and provides a level of molecular insight that is unattainable through either method alone.

This synergistic workflow involves:

Predictive Modeling: Computational tools can predict the properties and behavior of hypothetical molecules before they are ever synthesized. Molecular docking simulations can forecast how a designed chromene derivative will bind to a protein target, providing insights into its potential efficacy. nih.govresearchgate.net Density Functional Theory (DFT) calculations can be used to predict spectroscopic properties and investigate reaction mechanisms. researchgate.net

Experimental Validation: The predictions from computational models must be validated through empirical research. This involves the chemical synthesis of the designed compounds and their characterization using spectroscopic techniques (NMR, IR, Mass Spectrometry). nih.govmdpi.com Their predicted biological or physical properties are then tested through in vitro assays or photophysical measurements. nih.govnih.gov

Iterative Refinement: Discrepancies between computational predictions and experimental results provide valuable feedback for refining the computational models. This iterative cycle of prediction, synthesis, testing, and refinement leads to increasingly accurate models and a more efficient discovery pipeline for novel chromene-3-carboxylates with desired functionalities. The combination of computational investigation and experimental work has already proven effective in studying the optical properties of chromene dyes. nih.gov

TechniqueRole in Research WorkflowExample Application
Molecular Docking (Computational) Predicts binding orientation and affinity of a molecule to a biological target. nih.govUnderstanding how chromene-sulfonamide hybrids interact with the EGFR active site. nih.gov
Density Functional Theory (DFT) (Computational) Calculates electronic structure to predict properties like vibrational frequencies and reaction energetics. researchgate.netConfirming the mechanism of cycloaddition reactions and studying vibrational properties. researchgate.net
Chemical Synthesis (Experimental) Physically creates the molecules designed computationally or proposed for study.Synthesizing novel chromeno[2,3-d]pyrimidines for biological screening. nih.gov
Spectroscopy (NMR, IR, MS) (Experimental) Confirms the chemical structure and purity of newly synthesized compounds. mdpi.comVerifying the structure of (R/S)-ethyl-2-acetoxy-4-phenyl-4H-chromene-3-carboxylate. mdpi.com
Biological Assays (Experimental) Measures the biological effect of a compound on cells, enzymes, or organisms. nih.govScreening chromene derivatives for anticancer activity against various cancer cell lines. nih.gov
Photophysical Measurements (Experimental) Quantifies the absorption and fluorescence properties of a compound. nih.govCharacterizing the performance of chromene-based laser dyes. nih.gov

By embracing these future directions, the scientific community can unlock the full potential of the chromene-3-carboxylate scaffold, leading to the development of innovative solutions for challenges in medicine, technology, and materials science.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.